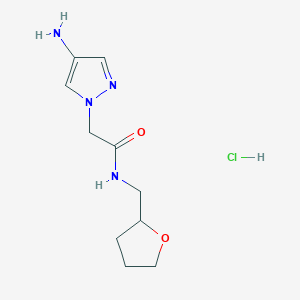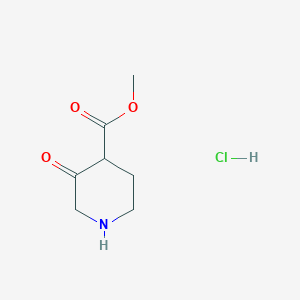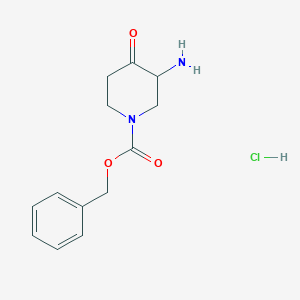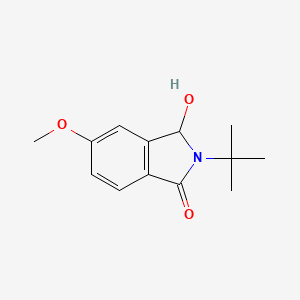![molecular formula C9H10BrNO B1445610 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine CAS No. 1254332-81-4](/img/structure/B1445610.png)
6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine
Overview
Description
6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine, also known as 6-Br-MDB, is a heterocyclic compound derived from the benzoxazine family. It is a unique chemical structure due to its combination of both aromatic and aliphatic properties, which makes it a potential candidate for numerous applications. 6-Br-MDB has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential use in future research.
Scientific Research Applications
Pharmacological Research
This compound has shown promise in pharmacological studies due to its benzoxazine core, a moiety present in several pharmacologically active molecules. It has been explored for its potential as a precursor in synthesizing compounds with antibacterial , anticancer , and anticonvulsant activities . The bromine atom in the structure could be utilized for further chemical modifications, potentially leading to new drug candidates.
Medicinal Chemistry
In medicinal chemistry, the compound’s ability to serve as a scaffold for developing receptor antagonists or enzyme inhibitors is of particular interest. Its structure is similar to that of molecules that interact with 5-HT6 receptors and potassium channels , which are targets for treating various neurological disorders .
Organic Synthesis
The compound is used in organic synthesis, particularly in one-pot regioselective synthesis methods. It can undergo various chemical reactions, including nucleophilic substitution , to create diverse derivatives with potential biological activities .
Chemical Research
In chemical research, this compound is valuable for studying reaction mechanisms and kinetics . Its bromine atom can be involved in radical reactions or serve as a handle for cross-coupling reactions, which are pivotal in constructing complex organic molecules .
Biological Studies
Biological studies have utilized this compound to understand its interaction with biological macromolecules. It can be tagged with radioisotopes or fluorophores for tracking in biological systems, aiding in the study of disease pathology or drug delivery mechanisms .
Environmental Impact Studies
Although direct studies on the environmental impact of this specific compound may be limited, related benzoxazine compounds are assessed for their biodegradability and toxicity . Understanding the environmental fate of such compounds is crucial for developing sustainable chemical practices .
properties
IUPAC Name |
6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWHRBJNHZTLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1445527.png)


![1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B1445530.png)
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)



![[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1445542.png)



![2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445549.png)
